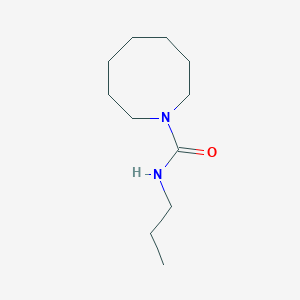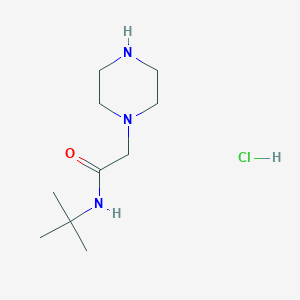![molecular formula C12H15ClN2O B7460825 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural research. CPPU is a potent cytokinin that promotes cell division and elongation, leading to improved plant growth and development. CPPU has been shown to have a variety of applications in plant research, including improving fruit quality, increasing yield, and enhancing resistance to stress.
Mecanismo De Acción
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea acts as a cytokinin, promoting cell division and elongation in plants. This compound binds to cytokinin receptors in plant cells, triggering a signaling cascade that leads to increased cell division and growth. This compound also regulates gene expression, leading to changes in plant development and physiology.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on plants. This compound promotes cell division and elongation, leading to increased growth and development. This compound also regulates gene expression, leading to changes in plant morphology and physiology. This compound has been shown to increase chlorophyll content, enhance photosynthesis, and improve nutrient uptake in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has several advantages for use in laboratory experiments. This compound is a potent cytokinin, allowing for precise control over plant growth and development. This compound can be applied at low concentrations, reducing the risk of toxicity or other adverse effects. However, this compound can be expensive and difficult to obtain, limiting its use in some experiments. This compound can also have variable effects depending on the plant species and growth conditions, requiring careful optimization of experimental protocols.
Direcciones Futuras
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has numerous potential applications in plant research, and future studies are likely to focus on its effects on different crops and under different growth conditions. Future research may also explore the molecular mechanisms underlying this compound's effects on plant growth and development. Additionally, this compound may have applications in biotechnology and genetic engineering, where it could be used to improve crop yields and quality. Finally, this compound may have potential applications in pharmaceutical research, where it could be used as a model compound for studying cytokinin signaling pathways.
Métodos De Síntesis
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be synthesized using a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of 4-chlorophenylethylamine with cyclopropylisocyanate to form this compound. Biotransformation involves the use of microorganisms to convert precursors into this compound. Both methods have been used successfully to produce this compound on a large scale.
Aplicaciones Científicas De Investigación
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been extensively studied for its effects on plant growth and development. Research has shown that this compound can increase fruit size, improve fruit quality, and enhance resistance to stress. This compound has been used in a variety of crops, including grapes, kiwifruit, strawberries, and tomatoes. This compound has also been shown to have potential applications in forestry and horticulture.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(9-2-4-10(13)5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYBYIPRAQKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)


![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)





![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)